molecular formula C18H25N3O B1208831 1-[2-(diethylamino)ethyl]-5,6-dimethyl-1H-pyrrolo[1,2,3-de]quinoxalin-2(3H)-one

1-[2-(diethylamino)ethyl]-5,6-dimethyl-1H-pyrrolo[1,2,3-de]quinoxalin-2(3H)-one

Cat. No. B1208831
M. Wt: 299.4 g/mol
InChI Key: RJZQXZPRWWWLFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-15258 is a methylindole.

Scientific Research Applications

Synthesis of Derivatives and Pharmacological Evaluation

  • New ethyl 4-[3-(dimethylamino)propylmethylamino]pyrrolo[1,2-a]quinoxaline-2-carboxylate derivatives have been synthesized, showing various pharmacological activities including proconvulsant, convulsant, and anticonvulsant activities. This research explores the structure-activity relationships of these compounds (Guillon et al., 1998).

Potential Bacterial Multidrug Resistance Pump Inhibitors

  • Synthesis of new 4-[2-(alkylamino)ethylthio]pyrrolo[1,2-a]quinoxaline derivatives, as potential bacterial multidrug resistance pump inhibitors, was reported. These compounds showed efficacy in inhibiting the NorA system of Staphylococcus aureus (Vidaillac et al., 2007).

Anticancer Agent Development

  • A new class of water-soluble 3H-pyrrolo[3,2-f]quinoline derivatives has been synthesized, with some compounds showing promising anticancer properties. Compound 10, in particular, demonstrated significant cell growth inhibitory properties against melanoma cell lines (Ferlin et al., 2005).

Synthesis and Reactivity Studies

  • A study on the synthesis and reactivity of pyrrolo[1,2‐α]quinoxalines revealed that the yield of the condensation depends on the functionalization of starting materials. This research provides insights into the reactivity of these compounds supported by theoretical approaches (Blache et al., 1995).

Development of PET Tracer for Imaging Cancer Tyrosine Kinase

  • N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-[18F]fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide has been synthesized as a potential positron emission tomography tracer for imaging cancer tyrosine kinase (Wang et al., 2005).

properties

Product Name

1-[2-(diethylamino)ethyl]-5,6-dimethyl-1H-pyrrolo[1,2,3-de]quinoxalin-2(3H)-one

Molecular Formula

C18H25N3O

Molecular Weight

299.4 g/mol

IUPAC Name

9-[2-(diethylamino)ethyl]-2,3-dimethyl-1,9-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-10-one

InChI

InChI=1S/C18H25N3O/c1-5-19(6-2)10-11-20-16-9-7-8-15-13(3)14(4)21(18(15)16)12-17(20)22/h7-9H,5-6,10-12H2,1-4H3

InChI Key

RJZQXZPRWWWLFS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(=O)CN2C(=C(C3=C2C1=CC=C3)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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